Cas no 1984073-94-0 (1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid)

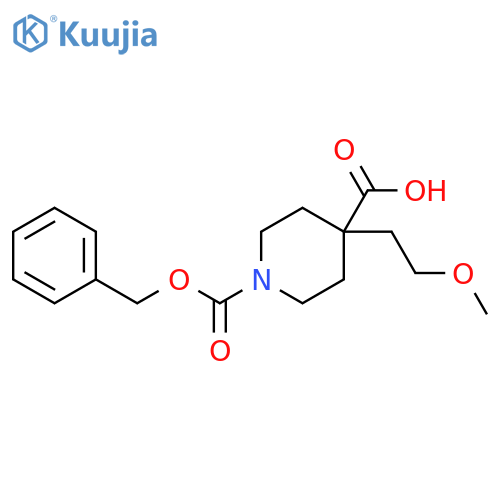

1984073-94-0 structure

商品名:1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid

1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,4-Piperidinedicarboxylic acid, 4-(2-methoxyethyl)-, 1-(phenylmethyl) ester

- 1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid

-

- インチ: 1S/C17H23NO5/c1-22-12-9-17(15(19)20)7-10-18(11-8-17)16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,20)

- InChIKey: QVEJBBHJMZVXNS-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC(CCOC)(C(O)=O)CC1

1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120783-10.0g |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 10g |

$3683.0 | 2023-05-23 | ||

| Enamine | EN300-120783-0.1g |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 0.1g |

$755.0 | 2023-05-23 | ||

| Enamine | EN300-120783-0.5g |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 0.5g |

$823.0 | 2023-05-23 | ||

| Enamine | EN300-120783-10000mg |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 10000mg |

$4852.0 | 2023-10-02 | ||

| Enamine | EN300-120783-1.0g |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 1g |

$857.0 | 2023-05-23 | ||

| Enamine | EN300-120783-0.05g |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 0.05g |

$719.0 | 2023-05-23 | ||

| Enamine | EN300-120783-0.25g |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 0.25g |

$789.0 | 2023-05-23 | ||

| Enamine | EN300-120783-100mg |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 100mg |

$993.0 | 2023-10-02 | ||

| Enamine | EN300-120783-250mg |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 250mg |

$1038.0 | 2023-10-02 | ||

| Enamine | EN300-120783-5.0g |

1-[(benzyloxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid |

1984073-94-0 | 5g |

$2485.0 | 2023-05-23 |

1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1984073-94-0 (1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量